

## Janagliflozin: A Technical Review of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Janagliflozin |           |
| Cat. No.:            | B10822229     | Get Quote |

Executive Summary: **Janagliflozin** is a novel, orally administered selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2). Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as establishing its safety and tolerability. Data from these initial studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) demonstrate that **Janagliflozin** is rapidly absorbed and exhibits a half-life supportive of once-daily dosing. The mechanism-based pharmacodynamic effects show a significant increase in urinary glucose excretion, leading to reductions in fasting plasma glucose. The safety profile from these early trials has been favorable, with most adverse events being mild to moderate. These promising results, supported by a model-informed drug development (MIDD) strategy, have paved the way for late-stage clinical investigation.

### **Mechanism of Action**

Janagliflozin exerts its glucose-lowering effect through a mechanism independent of insulin.[1] It is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[2] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][3] By competitively and reversibly blocking this transporter, Janagliflozin reduces renal glucose reabsorption and lowers the renal threshold for glucose.[2][4] This inhibition leads to a direct increase in urinary glucose excretion (UGE), consequently lowering plasma glucose concentrations in patients with T2DM.[2][3] This process also induces a mild osmotic diuresis and can contribute to modest reductions in body weight and blood pressure.[2]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the therapeutic class of Janagliflozin? [synapse.patsnap.com]
- 2. What is Janagliflozin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Janagliflozin? [synapse.patsnap.com]
- 4. Mechanism of Action [jnjmedicalconnect.com]
- To cite this document: BenchChem. [Janagliflozin: A Technical Review of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#early-phase-clinical-trial-results-for-janagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com